molecular formula C11H12ClNO2 B13212579 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13212579
M. Wt: 225.67 g/mol
InChI Key: VVGRLATUJHEKIR-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a hydroxypyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyrrolidine. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The hydroxypyrrolidinyl group may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
  • 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Comparison

Compared to its analogs, 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde may exhibit unique reactivity and binding properties due to the position of the chloro and hydroxypyrrolidinyl groups on the benzaldehyde ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-2-8(7-14)11(10)13-5-4-9(15)6-13/h1-3,7,9,15H,4-6H2

InChI Key

VVGRLATUJHEKIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

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